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Compound of Interest

Compound Name: Allyl-but-2-ynyl-amine

Cat. No.: B15364025 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: Allyl-but-2-ynyl-amine is a secondary amine featuring two reactive functional

groups: an allyl group and a butynyl group. This combination makes it a molecule of interest for

synthetic chemistry, materials science, and as a potential pharmacophore. Understanding its

three-dimensional structure, electronic properties, and reactivity is crucial for harnessing its

potential. This technical guide outlines the theoretical framework for a comprehensive

investigation of Allyl-but-2-ynyl-amine using quantum chemical calculations, complemented

by protocols for experimental synthesis and validation.

Introduction to Allyl-but-2-ynyl-amine
Allyl-but-2-ynyl-amine (C₇H₁₁N) is an organic molecule characterized by the presence of a

prop-2-en-1-yl (allyl) group and a but-2-yn-1-yl group attached to a central nitrogen atom. The

allyl group is a versatile building block in organic synthesis, while the alkyne moiety is known

for its utility in click chemistry and as a component in various bioactive compounds. The unique

electronic and structural properties conferred by these unsaturated groups make a detailed

theoretical and experimental analysis essential for predicting its behavior and designing

applications.

Quantum chemical calculations provide invaluable insights into molecular properties at the

atomic level, including stable conformations, vibrational frequencies (IR spectra), and electronic

characteristics (e.g., reactivity sites, orbital energies). This guide details the computational
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methodologies and experimental protocols necessary for a thorough characterization of Allyl-
but-2-ynyl-amine.

Molecular Properties
A foundational step in any computational study is the definition of the molecule's basic

properties. The table below summarizes the key identifiers for Allyl-but-2-ynyl-amine.

Property Value

Molecular Formula C₇H₁₁N

Molecular Weight 109.17 g/mol

Canonical SMILES CC#CCNCC=C

InChI Key (Generated upon structure validation)

Functional Groups Secondary Amine, Alkene, Alkyne

Physical State (Predicted) Liquid at STP

Quantum Chemical Computational Methodology
A robust computational study of Allyl-but-2-ynyl-amine involves a multi-step workflow to

determine its structural, vibrational, and electronic properties.

Software and Theoretical Level
The calculations would be performed using a standard quantum chemistry software package

like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the recommended

method due to its excellent balance of accuracy and computational cost for a molecule of this

size.

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a reliable

choice for general-purpose calculations. For more refined energy calculations, a range-

separated functional like M06-2X could be employed.

Basis Set: The Pople-style basis set 6-311+G(d,p) is recommended. It includes diffuse

functions (+) to accurately describe the lone pair on the nitrogen and polarization functions
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(d,p) to account for the anisotropic electron distribution in the π-systems.

Computational Workflow
The logical flow of the computational investigation is depicted below.

Initial Setup

Core Calculations Data Analysis & Validation

Define Molecular Structure
(Allyl-but-2-ynyl-amine)

Select Method:
DFT (B3LYP/6-311+G(d,p))

Geometry Optimization

Frequency Analysis

Verify Minimum Energy
(No Imaginary Frequencies)

Electronic Properties
(HOMO/LUMO, MEP, NBO)

Analyze Reactivity
(Orbital Gaps, Potential Maps)

Predict IR/Raman Spectra

Compare with
Experimental Data
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Computational workflow for quantum chemical analysis.

Predicted Data and Analysis (Illustrative)
The following tables present the kind of quantitative data that would be generated from the

proposed calculations. The values are illustrative and serve as a template for presenting
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results.

Table 1: Predicted Geometric Parameters (Optimized
Structure)

Parameter Bond/Angle Predicted Value

Bond Length C≡C ~1.21 Å

C=C ~1.34 Å

C-N (Allyl) ~1.46 Å

C-N (Butynyl) ~1.47 Å

N-H ~1.01 Å

Bond Angle C-N-C ~114°

C-C≡C ~178°

Table 2: Key Predicted Vibrational Frequencies
Vibrational Mode

Predicted Frequency
(cm⁻¹)

Description

N-H Stretch ~3350 cm⁻¹
Stretching of the amine N-H

bond

C-H Stretch (sp) ~3300 cm⁻¹
Stretching of the acetylenic C-

H bond

C-H Stretch (sp²) ~3080 cm⁻¹
Stretching of the vinylic C-H

bonds

C≡C Stretch ~2240 cm⁻¹ Characteristic alkyne stretch

C=C Stretch ~1645 cm⁻¹ Characteristic alkene stretch

N-H Bend ~1580 cm⁻¹
Bending (scissoring) of the N-

H bond

Table 3: Predicted Electronic Properties
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Property Predicted Value Significance

HOMO Energy ~ -6.5 eV

Energy of the highest occupied

molecular orbital; relates to

electron-donating ability.

LUMO Energy ~ 0.8 eV

Energy of the lowest

unoccupied molecular orbital;

relates to electron-accepting

ability.

HOMO-LUMO Gap ~ 7.3 eV

Indicates chemical reactivity

and kinetic stability. A smaller

gap suggests higher reactivity.

Dipole Moment ~ 1.2 Debye
Measures the molecule's

overall polarity.

NBO Charge on N ~ -0.45 e

Natural Bond Orbital charge,

indicating the nucleophilic

nature of the nitrogen atom.

Experimental Synthesis and Validation
Theoretical predictions must be validated by experimental data. A plausible synthetic route and

standard characterization protocols are detailed below.

Synthesis Protocol: Nucleophilic Substitution
A common method for synthesizing secondary amines is the alkylation of a primary amine.

Here, allylamine can be reacted with 1-bromo-2-butyne.

Materials:

Allylamine (1.2 equivalents)

1-Bromo-2-butyne (1.0 equivalent)

Potassium carbonate (K₂CO₃) (2.0 equivalents) as a base
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Acetonitrile (CH₃CN) as the solvent

Diethyl ether and saturated sodium bicarbonate solution for workup

Procedure:

To a solution of allylamine in acetonitrile, add potassium carbonate.

Cool the mixture to 0 °C in an ice bath.

Add 1-bromo-2-butyne dropwise to the stirred suspension over 30 minutes.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, filter the mixture to remove K₂CO₃.

Evaporate the solvent under reduced pressure.

Perform an aqueous workup by partitioning the residue between diethyl ether and saturated

sodium bicarbonate solution.

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo to yield the crude product.

Purify the product using flash column chromatography.
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(Nucleophile)

K₂CO₃, CH₃CN

1-Bromo-2-butyne
(Electrophile)

Allyl-but-2-ynyl-amine

Sₙ2 Reaction

KBr + KHCO₃

Byproducts
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Synthetic pathway for Allyl-but-2-ynyl-amine.

Experimental Characterization Protocols
FT-IR Spectroscopy:

Sample Preparation: A small drop of the purified liquid product is placed between two

sodium chloride (NaCl) plates to form a thin film.

Analysis: The sample is analyzed using an FT-IR spectrometer. The resulting spectrum

should be compared with the predicted frequencies (Table 2), looking for characteristic

peaks of C≡C (~2240 cm⁻¹), C=C (~1645 cm⁻¹), and N-H (~3350 cm⁻¹) stretches.

NMR Spectroscopy (¹H and ¹³C):

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of

deuterated chloroform (CDCl₃).
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Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and

integration values in the ¹H spectrum, along with the number and shifts of signals in the

¹³C spectrum, will be used to confirm the molecular structure.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry

(GC-MS) to determine the mass-to-charge ratio (m/z) of the molecular ion. The result

should confirm the calculated molecular weight of 109.17 g/mol .

Potential Applications and Reactivity Pathways
The dual functionality of Allyl-but-2-ynyl-amine opens up several avenues for its use. The

amine can act as a nucleophile or base, while the unsaturated groups can undergo various

addition and coupling reactions. For instance, in a biological context, the amine could interact

with acidic residues in an enzyme's active site, forming hydrogen bonds or salt bridges.

Potential Interactions

Allyl-but-2-ynyl-amine

Enzyme Active Site

Hydrogen Bonding
(Amine N-H)

Asp/Glu Residue

π-π Stacking
(Allyl/Butynyl)

Phe/Tyr Residue

Covalent Inhibition
(via Michael Addition)

Cys Residue
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Conceptual model of molecular interactions in a biological system.

Conclusion
The comprehensive study of Allyl-but-2-ynyl-amine, integrating quantum chemical

calculations with empirical synthesis and characterization, provides a powerful approach to

understanding and utilizing this versatile molecule. The theoretical data on geometry, electronic

structure, and vibrational spectra serve as a predictive guide for experimental work, while

experimental results provide the necessary validation for the computational models. This

synergistic strategy is fundamental to modern chemical research and is essential for the

rational design of new molecules in drug discovery and materials science.

To cite this document: BenchChem. [Quantum Chemical Calculations for Allyl-but-2-ynyl-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15364025#quantum-chemical-calculations-for-allyl-
but-2-ynyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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